molecular formula C20H22Cl2N4O4S B2641228 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride CAS No. 1215558-84-1

5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride

Cat. No.: B2641228
CAS No.: 1215558-84-1
M. Wt: 485.38
InChI Key: LPSSIWWXACCKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N4O4S and its molecular weight is 485.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry

This compound demonstrates selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. The reduction chemistry of this compound facilitates investigations into the toxic products generated both by hypoxic tumor cells and by ADEPT enzymes (Palmer et al., 1995).

Hypoxia-Selective Cytotoxicity

A study discussed the synthesis and cytotoxicity of regioisomers of this compound, revealing their significant hypoxic selectivities against certain cell lines. This makes them potential candidates for targeting hypoxic tumor cells (Palmer et al., 1996).

Polymorphic Organic Compounds

This compound is part of a class of polymorphic organic compounds, which have multiple structural forms. Understanding these forms is crucial for pharmaceutical applications (Kuhnert-Brandstätter & Riedmann, 1987).

Antiproliferative Activity

There's evidence of antiproliferative activity in certain derivatives of this compound against solid tumor-derived cell lines, indicating potential for cancer treatment (Abdul-Rida et al., 2017).

Benzodiazepine Receptors Agonists

Derivatives of this compound have been evaluated for their role as agonists of benzodiazepine receptors, showing significant anticonvulsant activity. This suggests potential use in neurological disorders (Faizi et al., 2017).

Antifungal Activity

A derivative of this compound, 5-chloro-3-methyl-4-nitroisothiazole, has shown significant antifungal activity against a wide spectrum of fungi, indicating potential applications in antifungal drugs (Albert et al., 1980).

Anti-17β-HSD and Antiproliferative Activity

Novel substituted 5-nitrosopyrimidine analogs, related to the compound , were synthesized and evaluated for their inhibitory activity against enzymes and antiproliferative activity against cancer cell lines (Abdul-Rida et al., 2017).

Benzo[b]thiophen Derivatives

Derivatives of this compound have been studied for their pharmacological effects, which include potential applications in treatments involving benzo[b]thiophen derivatives (Chapman et al., 1973).

Antimicrobial Activity

A class of compounds closely related to the compound of interest was synthesized and showed significant antimicrobial activity against various microorganisms, suggesting potential in developing new antimicrobial agents (Vicini et al., 2006).

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S.ClH/c1-4-29-16-6-5-7-17-18(16)22-20(30-17)24(11-10-23(2)3)19(26)14-12-13(21)8-9-15(14)25(27)28;/h5-9,12H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSSIWWXACCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.